An In-depth Technical Guide to 4-Chloro-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to 4-Chloro-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential biological activities based on existing literature on related pyrazole derivatives. The information is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and similar chemical entities.
Chemical and Physical Properties
4-Chloro-1H-pyrazole-3-carboxylic acid is a chlorinated derivative of pyrazole-3-carboxylic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 84547-87-5 | [1] |
| Molecular Formula | C₄H₃ClN₂O₂ | [1] |
| Molecular Weight | 146.53 g/mol | [1] |
| Melting Point | 255-260 °C | [1] |
| Appearance | White solid | [2] |
| Solubility | Soluble in many organic solvents, such as ethanol and dichloromethane. | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of 4-Chloro-1H-pyrazole-3-carboxylic acid.
¹H-NMR Spectroscopy
A study on the crystal structure of 4-Chloro-1H-pyrazole-3-carboxylic acid reported the following ¹H-NMR data:
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Solvent: DMSO-d₆
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Frequency: 600 MHz
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Chemical Shifts (δ): 13.63 (s, 2H), 7.94 (s, 1H)[2]
Synthesis
The synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid can be achieved through the chlorination of 1H-pyrazole-3-carboxylic acid. A detailed experimental protocol is provided below, adapted from a published crystal structure study.[2]
Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid
Materials:
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1H-pyrazole-3-carboxylic acid
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Chlorinating agent (e.g., sulfuryl chloride, hypochlorous acid)
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Appropriate solvent (e.g., acetic acid)
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Ice-water bath
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Filtration apparatus
Procedure:
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Dissolve 1H-pyrazole-3-carboxylic acid in a suitable solvent, such as acetic acid, in a reaction vessel.
-
Cool the solution in an ice-water bath with continuous stirring.
-
Slowly add the chlorinating agent dropwise to the cooled solution.
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After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 40 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
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Upon completion, quench the reaction by pouring the mixture into ice-water.
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Collect the resulting precipitate by filtration.
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Wash the solid with cold water and dry under vacuum to yield 4-Chloro-1H-pyrazole-3-carboxylic acid as a white solid.[2]
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Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethyl acetate/methanol mixture.[2]
Note: The specific amounts of reagents, reaction times, and temperatures may need to be optimized for best results.
Biological Activity
While specific in vitro and in vivo studies on 4-Chloro-1H-pyrazole-3-carboxylic acid are not extensively available in the public domain, the broader class of pyrazole derivatives has been the subject of significant research in drug discovery. The following sections summarize the known biological activities of pyrazole compounds, suggesting potential areas of investigation for this specific molecule.
Antibacterial and Antifungal Activity
Pyrazole derivatives are known to exhibit a wide range of antimicrobial properties. Studies have shown that various substituted pyrazole carboxylic acids and their derivatives possess inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as several fungal pathogens.[4][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Anti-inflammatory Activity
The pyrazole scaffold is a key component in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[6] These compounds often exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The anti-inflammatory potential of novel pyrazole derivatives is frequently evaluated using in vivo models like the carrageenan-induced paw edema assay in rats.[7][8]
Antitumor and Anti-HCV Activity
Research has also explored the potential of pyrazole derivatives as anticancer and antiviral agents. Some polysubstituted pyrazoles have demonstrated significant antitumor activity against various cancer cell lines. Additionally, certain pyrazole analogs have shown inhibitory effects on the replication of the Hepatitis C virus (HCV).
Experimental Protocols for Biological Assays
For researchers interested in evaluating the biological activity of 4-Chloro-1H-pyrazole-3-carboxylic acid, the following are generalized protocols for common assays based on literature for similar compounds.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Materials:
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Test compound (4-Chloro-1H-pyrazole-3-carboxylic acid)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
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Mueller-Hinton Broth (MHB)
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96-well microtiter plates
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Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Test compound
-
Carrageenan solution (1% w/v in saline)
-
Experimental animals (e.g., Wistar rats)
-
Plethysmometer
Procedure:
-
Administer the test compound orally or intraperitoneally to the animals at a specific dose.
-
After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
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Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
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The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group (vehicle-treated).
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of 4-Chloro-1H-pyrazole-3-carboxylic acid.
Conclusion
4-Chloro-1H-pyrazole-3-carboxylic acid presents an interesting scaffold for further investigation in the field of drug discovery. This technical guide consolidates the available information on its properties and synthesis, while also providing a roadmap for its biological evaluation based on the well-established activities of the pyrazole class of compounds. Further research is warranted to fully elucidate the specific biological profile and therapeutic potential of this molecule.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meddocsonline.org [meddocsonline.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
